Cratoxyarborenone E is a prenylated xanthone compound primarily extracted from the leaves of the Cratoxylum glaucum plant. This compound has garnered attention due to its notable biological activities, particularly its antimalarial properties. The classification of Cratoxyarborenone E falls within the broader category of xanthones, which are aromatic compounds known for their diverse pharmacological effects.
Cratoxyarborenone E was first identified in the leaves of Cratoxylum glaucum, a plant belonging to the family Hypericaceae. This family is recognized for producing various bioactive compounds, including xanthones. The classification of Cratoxyarborenone E as a prenylated xanthone indicates that it possesses a prenyl group, which is known to enhance the biological activity of xanthones by improving their lipophilicity and bioavailability.
The synthesis of Cratoxyarborenone E typically involves extraction and isolation techniques from plant materials. Bioassay-guided isolation is a common method used to identify and purify bioactive compounds from crude extracts. In studies, the leaves of Cratoxylum glaucum are subjected to solvent extraction followed by chromatographic techniques such as column chromatography to isolate Cratoxyarborenone E. Spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, are employed to confirm the structure of the isolated compound .
The molecular structure of Cratoxyarborenone E features a characteristic xanthone backbone with prenyl substitution. Its chemical formula is C₁₈H₁₈O₃, and it has a molecular weight of approximately 290.34 g/mol. The presence of hydroxyl groups and the prenyl moiety contribute to its unique chemical properties and biological activities. Detailed structural analysis reveals the arrangement of functional groups that play a crucial role in its interaction with biological targets .
Cratoxyarborenone E has been studied for its reactivity in various chemical environments, particularly in relation to its biological activity. The compound exhibits significant antimalarial effects, which are attributed to its ability to disrupt the life cycle of Plasmodium falciparum, the parasite responsible for malaria. The lactate dehydrogenase assay has been utilized to assess its efficacy against this parasite, indicating that Cratoxyarborenone E can inhibit parasitic growth effectively .
The mechanism by which Cratoxyarborenone E exerts its antimalarial effects involves interference with mitochondrial functions in Plasmodium falciparum. Studies suggest that this compound may induce oxidative stress within the parasite, leading to cell death. Additionally, it has been observed that Cratoxyarborenone E can affect metabolic pathways critical for the survival of the parasite, thereby enhancing its potential as an antimalarial agent .
Cratoxyarborenone E has significant potential in scientific research, particularly in pharmacology and medicinal chemistry. Its primary applications include:
Cratoxyarborenone E is a bioactive prenylated xanthone primarily isolated from the dichloromethane leaf extracts of Cratoxylum glaucum (synonymous with C. sumatranum subsp. sumatranum), a flowering tree indigenous to Southeast Asian forests [1] [4]. This species belongs to the Hypericaceae family and thrives in diverse habitats across Borneo, Malaysia, Sumatra, and the Philippines, often growing up to 51 meters tall with distinctive cracked bark and reddish flowers [2] [4]. The genus Cratoxylum is ethnobotanically significant; extracts from C. sumatranum bark and leaves have been traditionally used for infections, dysentery, and postpartum recovery [4]. Bioassay-guided fractionation of C. glaucum leaves confirmed Cratoxyarborenone E as a major antimalarial constituent, highlighting the species’ role as a chemotaxonomic reservoir for specialized xanthones [1] [10].
Cratoxyarborenone E originates from the shikimate-acetate biosynthetic pathway, characteristic of plant-derived xanthones. The core scaffold forms via the cyclization of a benzophenone intermediate (e.g., 2,4,6-trihydroxybenzophenone), followed by oxidative ring closure [4]. Prenylation—a critical structural enhancement—occurs at a late stage through the addition of a dimethylallyl pyrophosphate (DMAPP) unit. This modification is catalyzed by prenyltransferases, which attach the prenyl group to the xanthone core at C-2 or C-8, enhancing lipophilicity and bioactivity [6] [7]. In Cratoxylum species, coexisting compounds like cratoxyarborequinones and δ-tocotrienol suggest shared precursors with the terpenoid pathway [4]. The C₇ prenyl side chain in Cratoxyarborenone E (Table 1) is pivotal for membrane interaction and target binding, distinguishing it from simpler hydroxylated xanthones.
The structure of Cratoxyarborenone E (C₂₄H₂₆O₆, MW 410.46 g/mol) was resolved using complementary spectroscopic techniques [1] [6] [8]. High-resolution mass spectrometry (HR-MS) first established its molecular formula via a protonated ion at m/z 411.1806 [M+H]⁺, with MS/MS fragments at m/z 393.1702 ([M+H−H₂O]⁺) and 365.1387 ([M+H−CO₂−CH₃]⁺) indicating dehydration and decarboxylation [1] [3]. Nuclear Magnetic Resonance (NMR) analysis, including ¹H, ¹³C, and 2D experiments (COSY, HMBC, HSQC), confirmed the tricyclic xanthone skeleton:
Table 1: Key Structural and Bioactive Xanthones from Cratoxylum Species
Compound | Molecular Formula | Prenylation Site | Bioactivity (IC₅₀/μM) | Source |
---|---|---|---|---|
Cratoxyarborenone E | C₂₄H₂₆O₆ | C-5 | 5.82 ± 0.04 (Antimalarial) | C. glaucum leaves |
Vismione B | C₂₈H₃₂O₆ | C-2 | 0.19* (Antimalarial) | C. sumatranum bark |
Sumatranaxanthone A | C₂₅H₂₈O₇ | C-8 | Antioxidant† | C. sumatranum bark |
Cratoxyarborenone A | C₂₈H₃₂O₆ | C-5 | Cytotoxic (KB cells)‡ | C. sumatranum twigs |
*Dichloromethane fraction of stem bark [4]; †DPPH radical scavenging (IC₅₀ 7.0 μM) [4]; ‡Bioassay-guided cytotoxicity [8].
Cratoxyarborenone E exhibits structure-dependent bioactivity distinct from other Cratoxylum xanthones. Its antimalarial potency (IC₅₀ 5.82 μM) surpasses many non-prenylated analogs but is moderated compared to vismione B (IC₅₀ 0.19 μg/mL) due to the latter’s extended terpenoid chain enhancing membrane penetration [1] [4]. Modifications like halogenation or cationic groups (e.g., synthetic xanthone XT17) amplify antibacterial effects by disrupting microbial membranes and inhibiting DNA gyrase [9]. Conversely, Cratoxyarborenone E’s moderate cytotoxicity (CC₅₀ 20.74 μM, SI 3.56) suggests selective antimalarial action over mammalian cells—likely due to its C₇ prenyl chain balancing target affinity and solubility [1] [6]. Unlike α-mangostin derivatives with hemolytic risks, Cratoxyarborenone E’s natural structure offers a safer profile for parasitic targeting [9].
Table 2: Techniques for Structural Elucidation of Prenylated Xanthones
Method | Role in Characterization | Resolution/Accuracy |
---|---|---|
High-Resolution MS | Determines molecular formula; fragment patterns indicate decarboxylation/dehydration | <5 ppm mass error |
1D/2D NMR (HMBC, HSQC) | Maps carbon skeleton; locates prenyl/OH substituents | δ 0.01–0.05 ppm (¹H); 0.1–0.5 ppm (¹³C) |
Hybrid LC-MS-SPE-NMR | Resolves structures in mixtures without isolation | nM–μM sensitivity |
In silico MS/MS Prediction | Filters candidate structures against experimental fragments | 85–90% accuracy |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7